N-methylpyrimidine-2-sulfonamide

Description

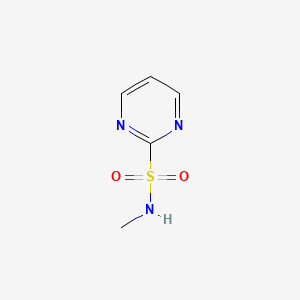

N-Methylpyrimidine-2-sulfonamide is a heterocyclic compound characterized by a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) substituted with a sulfonamide group (-SO₂NH₂) at the 2-position and a methyl group (-CH₃) attached to the nitrogen of the sulfonamide moiety. This structural configuration confers unique electronic, steric, and hydrogen-bonding properties, making it a versatile scaffold in medicinal chemistry, materials science, and catalysis. Its applications span antimicrobial agents, enzyme inhibitors, and intermediates in organic synthesis .

Properties

Molecular Formula |

C5H7N3O2S |

|---|---|

Molecular Weight |

173.20 g/mol |

IUPAC Name |

N-methylpyrimidine-2-sulfonamide |

InChI |

InChI=1S/C5H7N3O2S/c1-6-11(9,10)5-7-3-2-4-8-5/h2-4,6H,1H3 |

InChI Key |

GXVLSPWCEKDHLG-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=NC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpyrimidine-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-methylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium hypochlorite.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-methylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide-Pyrimidine Family

Compounds sharing the pyrimidine-sulfonamide core but differing in substituents exhibit distinct properties:

| Compound Name | Substituents/Modifications | Key Properties/Applications | References |

|---|---|---|---|

| N-Methylpyrimidine-2-sulfonamide | -SO₂NHCH₃ at pyrimidine-2 | Enhanced solubility, enzyme inhibition | |

| N-(Pyrimidin-2-yl)pyrrolidine-2-carboxamide | Pyrrolidine-carboxamide at pyrimidine-2 | Improved bioavailability, antimicrobial | |

| 2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide | Thiophene-sulfonyl and acetamide groups | Enhanced electronic reactivity, anticancer | |

| N-(2-Cyanopyridin-4-yl)methanesulfonamide | Cyanopyridine core | Anticancer activity, enzyme inhibition |

Key Insights :

- The methyl group in this compound improves solubility compared to bulkier substituents (e.g., pyrrolidine-carboxamide) .

- Thiophene-sulfonyl derivatives (e.g., ) exhibit stronger π-π interactions and electron-withdrawing effects, enhancing binding to biological targets .

- Cyanopyridine analogs (e.g., ) demonstrate higher specificity for kinase inhibition due to the nitrile group’s polarizability .

Non-Pyrimidine Sulfonamide Derivatives

Simpler sulfonamides lack the pyrimidine heterocycle, leading to reduced target specificity:

Key Insights :

Heterocyclic Sulfonamides with Varied Cores

Compounds with thiophene, oxazole, or piperazine cores exhibit divergent reactivity:

| Compound Name | Core Structure | Unique Features | References |

|---|---|---|---|

| N-(2-Methoxypyrimidin-5-yl)thiophene-2-sulfonamide | Thiophene-pyrimidine | Dual heterocyclic reactivity, antiviral | |

| N-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine | Oxazole-azetidine | Conformational flexibility, drug delivery | |

| N-Ethyl-4-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-2-amine | Piperazine-pyrimidine | Bulky substituents, CNS penetration |

Key Insights :

- Thiophene-pyrimidine hybrids (e.g., ) leverage sulfur’s electronegativity for redox-active applications .

- Piperazine-containing derivatives (e.g., ) show improved blood-brain barrier penetration due to lipophilic mesityl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.